molecular formula C24H23N3O3 B2485765 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide CAS No. 1210947-99-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2485765
CAS No.: 1210947-99-1
M. Wt: 401.466
InChI Key: DJFJOXVOZRQFOL-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Studies

Studies on Benzodiazepinooxazoles : Chemical transformations and the synthesis of derivatives from related compounds demonstrate the flexibility of such complex molecules in generating various pharmacologically active derivatives. For instance, Terada et al. (1973) explored the reactions and rearrangements of benzo [6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, leading to the formation of exo-methylene compounds and other derivatives through specific chemical reactions. This study highlights the potential of using such complex compounds as starting points for synthesizing new molecules with potential scientific and therapeutic applications (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Pharmacodynamics and Metabolism

Metabolism Studies : The metabolism of closely related compounds, such as carbamazepine 10,11-oxide, has been studied to understand the steric course of enzymatic hydrolysis. Bellucci et al. (1987) investigated how carbamazepine 10,11-oxide, a key intermediate in the metabolism of carbamazepine, undergoes enzymatic hydrolysis. This research provides insights into the metabolic pathways of complex molecules, potentially informing drug design and pharmacological applications (Bellucci, Berti, Chiappe, Lippi, & Marioni, 1987).

Novel Synthetic Pathways

Biomass-involved Synthesis : Zhang et al. (2015) demonstrated an efficient method for assembling novel and diversified benzo-fused N-heterocycles. This method utilized biomass-derived N-arylated 2-aminophenol as a starting point, showcasing the compound's utility in synthesizing a range of heterocycles including dibenzo[b,e][1,4]oxazepin derivatives. Such research points to the broader applications of these compounds in creating environmentally friendly and sustainable chemical synthesis pathways (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

4-(dimethylamino)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-15-5-11-22-20(13-15)27(4)24(29)19-14-17(8-12-21(19)30-22)25-23(28)16-6-9-18(10-7-16)26(2)3/h5-14H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFJOXVOZRQFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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